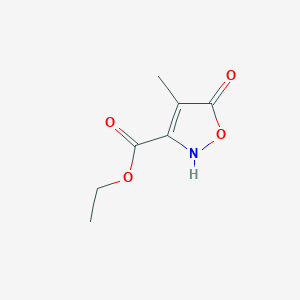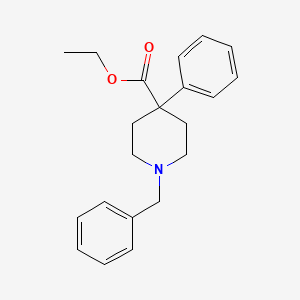
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
説明
Synthesis Analysis
The synthesis of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate involves N-acylation by various natural and synthetic phthalimidylamino acids in the presence of carbodiimides. Subsequent irradiation at 300 nm in acetone leads to the formation of oxazoles, with the removal of the phthalimido protecting group yielding 2-aminoalkyloxazole-4-carboxylate esters without significant racemization (Cox, Prager, & Svensson, 2003).
Molecular Structure Analysis
The molecular structure of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivatives has been elucidated through single-crystal X-ray diffraction, demonstrating their complex crystalline forms and intramolecular hydrogen bonding, which play a crucial role in stabilizing their structures (Marjani, 2013).
Chemical Reactions and Properties
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate undergoes photolysis at 300 nm, revealing insights into the competing photolytic pathways it can engage in. These pathways include reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene, highlighting its reactivity under photochemical conditions (Ang & Prager, 1992).
Physical Properties Analysis
The physical properties of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivatives, such as their crystallization in various systems and space groups, are detailed through studies involving X-ray diffraction. These analyses provide comprehensive insights into the compound's solid-state characteristics, including crystal system, unit-cell parameters, and hydrogen bonding interactions (Marjani, 2013).
Chemical Properties Analysis
The compound's reactivity, including its behavior in photolysis and N-acylation reactions, underscores its chemical versatility. Its ability to undergo transformations under photochemical conditions or in the presence of specific reagents highlights its potential utility in synthesizing a wide range of organic molecules (Cox, Prager, & Svensson, 2003).
科学的研究の応用
Synthesis of Chiral Compounds
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. This process involves N-acylation with phthalimidylamino acids and subsequent irradiation to form oxazoles, followed by deprotection to yield the final products. This synthesis demonstrates minimal racemization and good overall yields, indicating its potential in producing chiral compounds (Cox, Prager, & Svensson, 2003).
Photolysis Studies
The compound has been studied for its behavior under photolysis. When irradiated at 300 nm, it undergoes photolysis in various solvents, suggesting two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).
Reactivity with Heterocycles
Research indicates that ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate reacts with chlorinated heterocycles to produce various substitution products. These reactions are significant for synthesizing compounds with diverse functional groups and potential applications in central nervous system research (Hung, Janowski, & Prager, 1985).
Synthesis of Pyrroles, Furans, and Thiophens
This compound is also used in synthesizing pyrroles, furans, thiophens, and their benzo analogues. Photolysis in the presence of various reactants, followed by treatment with Lewis or protic acids, enables the formation of these heterocyclic compounds, demonstrating its versatility in organic synthesis (Prager & Williams, 1996).
Formation of Imidazopyrimidine and Aminoindole Derivatives
In a study, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones. These compounds, upon rearrangement, produced imidazopyrimidine and aminoindole derivatives, indicating the potential of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in complex organic transformations (Marjani & Khalafy, 2010).
Utility in Corrosion Inhibition
In industrial applications, derivatives of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate have been explored as corrosion inhibitors for mild steel, particularly in industrial pickling processes. Their efficiency in protecting metal surfaces and their interaction with the metal surface have been studied using various spectroscopic and microscopic techniques (Dohare, Ansari, Quraishi, & Obot, 2017).
特性
IUPAC Name |
ethyl 4-methyl-5-oxo-2H-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)6(9)12-8-5/h8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGATLLVCDBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)ON1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004583 | |
| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate | |
CAS RN |
84280-59-1 | |
| Record name | 84280-59-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)








![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)
![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)
